molecular formula C11H12N4O2S B270058 N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B270058
M. Wt: 264.31 g/mol
InChI Key: FMLUWXXTUQUBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as HPTSA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HPTSA belongs to the class of triazole compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, it is believed that N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its antimicrobial activity by inhibiting the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have low toxicity in animal models. In a study conducted by Patil et al., N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide showed no toxicity in rats at doses up to 2000 mg/kg.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its low toxicity. This makes it a safer alternative to other antimicrobial agents that may be more toxic. One limitation of using N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its limited solubility in water, which may make it difficult to study in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is its potential as an antiviral agent. Triazole compounds have been shown to have antiviral activity, and N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may have similar properties. Another area of interest is its potential as an anticancer agent. Triazole compounds have been shown to have anticancer activity, and N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may have similar properties. Finally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and to optimize its use as an antimicrobial agent.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 2-hydroxyacetophenone with thiosemicarbazide to form 2-(2-hydroxyphenyl)-N-phenylhydrazinecarbothioamide. This compound is then treated with methyl iodide to form 2-(2-hydroxyphenyl)-N-(4-methyl-1,2,3-triazol-5-yl)phenylhydrazinecarbothioamide. Finally, this compound is reacted with chloroacetic acid to produce N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been studied for its potential as an antimicrobial agent. In a study conducted by Patil et al., N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide showed significant antibacterial activity against both gram-positive and gram-negative bacteria. N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been studied for its potential as an antifungal agent. In a study conducted by Singh et al., N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide showed significant antifungal activity against Candida albicans.

properties

Product Name

N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H12N4O2S/c1-15-7-12-14-11(15)18-6-10(17)13-8-4-2-3-5-9(8)16/h2-5,7,16H,6H2,1H3,(H,13,17)

InChI Key

FMLUWXXTUQUBIA-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC=C2O

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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